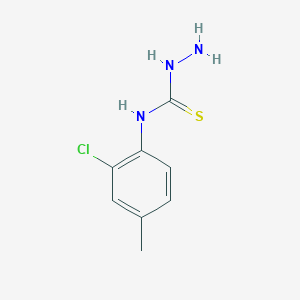
N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide
Descripción general
Descripción
N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H10ClN3S . It has an average mass of 215.703 Da and a monoisotopic mass of 215.028397 Da . This compound is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide is represented by the formula C8H10ClN3S . The compound has a molecular weight of 215.7 g/mol.Aplicaciones Científicas De Investigación
1. Antifungal Application
- Summary of Application: This compound has been synthesized and studied for its potential antifungal properties .
- Methods of Application: The compound was synthesized and its binding with Bovine Serum Albumin was analyzed . The exact experimental procedures and technical details are not provided in the search results.
2. Antioxidant Activity
- Summary of Application: Compounds from the Hydrazinecarbothioamide and 1,2,4-Triazole class, which includes “N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide”, have been synthesized and evaluated for their antioxidant activity .
- Methods of Application: The compounds were synthesized and their antioxidant activity was evaluated . The exact experimental procedures and technical details are not provided in the search results.
3. Synthesis of Derivatives
- Summary of Application: “N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide” is a chemical compound that can be used in the synthesis of various derivatives .
- Results or Outcomes: The synthesized derivatives could potentially have various applications in different fields, but the exact results, including any quantitative data or statistical analyses, are not provided in the search results .
4. Continuous Cooling Crystallization
- Summary of Application: A similar compound, “2-chloro-N-(4-methylphenyl)propanamide (CNMP)”, has been used in a study focusing on the continuous cooling crystallization .
- Methods of Application: The compound was synthesized and a continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of CNMP in toluene from 25 to 0 °C .
- Results or Outcomes: The study found that the overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .
5. Synthesis of Rare and Unique Chemicals
- Summary of Application: “N-(2-Chloro-4-methylphenyl)-4-methylbenzenesulfonamide” is a chemical compound that can be used in the synthesis of rare and unique chemicals .
- Results or Outcomes: The synthesized chemicals could potentially have various applications in different fields, but the exact results, including any quantitative data or statistical analyses, are not provided in the search results .
6. Continuous Processing in the Pharmaceutical Industry
- Summary of Application: A similar compound, “2-chloro-N-(4-methylphenyl)propanamide (CNMP)”, has been used in a study focusing on the continuous processing in the pharmaceutical industry .
- Methods of Application: The compound was synthesized and a continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of CNMP in toluene from 25 to 0 °C .
- Results or Outcomes: The study found that the overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .
Propiedades
IUPAC Name |
1-amino-3-(2-chloro-4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMVNMPLEGKYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)

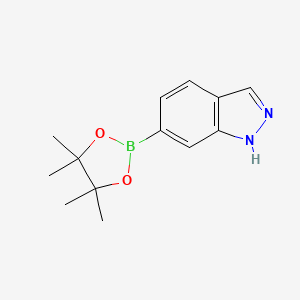






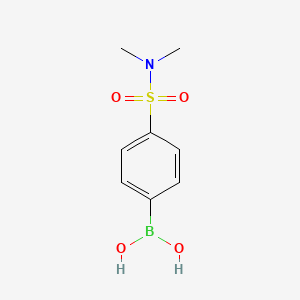
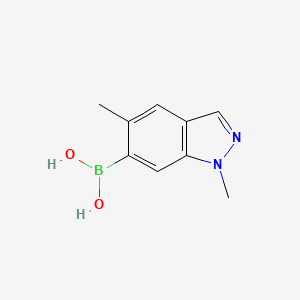
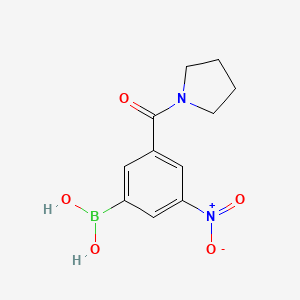
![[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide](/img/structure/B1387048.png)
